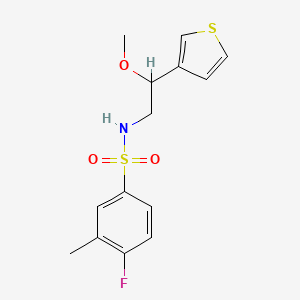

4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide

Description

4-Fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at position 4, a methyl group at position 3, and a 2-methoxy-2-(thiophen-3-yl)ethyl side chain.

Properties

IUPAC Name |

4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3S2/c1-10-7-12(3-4-13(10)15)21(17,18)16-8-14(19-2)11-5-6-20-9-11/h3-7,9,14,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPCGZQGTJWNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a fluorinated aromatic compound under palladium catalysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and real-time monitoring can help optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In medicinal chemistry, 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s thiophen-3-yl group distinguishes it from analogs with thiophen-2-yl (e.g., 3-chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide, CAS 2034264-98-5) or heterocyclic replacements (e.g., oxazole in ). Key comparisons include:

- Thiophene Positional Isomerism : The 3-position of thiophene in the target compound vs. 2-position in CAS 2034264-98-5 may influence molecular planarity and binding interactions. Thiophen-3-yl’s steric bulk could hinder crystallization compared to thiophen-2-yl analogs .

- Fluoro vs. Chloro Substituents : The 4-fluoro group in the target compound likely enhances metabolic stability and membrane permeability compared to chloro analogs (e.g., CAS 346692-38-4 in ) .

Q & A

Q. What are the key synthetic routes for synthesizing 4-fluoro-N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-methylbenzenesulfonamide?

The synthesis typically involves sulfonamide bond formation between a fluorinated benzene sulfonyl chloride and a thiophene-containing amine. For example:

- Step 1: React 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C) to form the sulfonamide bond .

- Step 2: Purify via column chromatography using a gradient of ethyl acetate/hexane.

- Critical factors: Moisture-sensitive reagents require anhydrous conditions. Confirm reaction completion via TLC or LC-MS .

Q. How is the compound’s structural integrity validated post-synthesis?

- NMR spectroscopy: Compare H and C NMR spectra with computational predictions (e.g., ChemDraw) to confirm substituent positions and stereochemistry.

- Mass spectrometry: Verify molecular ion peaks ([M+H]) and fragmentation patterns.

- X-ray crystallography (if crystals are obtainable): Resolve bond lengths and angles to confirm the 3D structure .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity?

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates in sulfonamide bond formation .

- Temperature control: Lower temperatures (0–5°C) reduce side reactions (e.g., sulfone formation) during sulfonyl chloride activation .

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate amine-sulfonyl chloride coupling .

- Data-driven optimization: Apply Design of Experiments (DoE) to statistically model interactions between pH, temperature, and solvent .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .

- Metabolic stability testing: Compare hepatic microsome degradation rates to assess if discrepancies arise from compound stability .

- Docking studies: Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors, cross-referencing with experimental IC values .

Q. How does the compound’s electronic structure influence its reactivity?

- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The electron-withdrawing sulfonamide and fluorine groups increase electrophilicity at the benzene ring .

- Solvent effects: Polar solvents stabilize charge-separated intermediates in substitution reactions .

Applications in Research

Q. What methodologies are used to evaluate its potential as a kinase inhibitor?

- Kinase profiling assays: Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) at 1 µM concentration. Measure inhibition via ADP-Glo™ luminescence .

- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Compare results with positive controls (e.g., imatinib) .

Q. How can the compound be functionalized for materials science applications?

- Polymer incorporation: Co-polymerize with acrylates via RAFT polymerization to create sulfonamide-functionalized hydrogels. Characterize thermal stability via TGA (degradation >250°C) .

- Surface modification: Immobilize on gold nanoparticles (AuNPs) via thiophene-Au interactions. Confirm using UV-Vis (surface plasmon resonance shift) .

Notes

- Contradictions: Variability in antimicrobial MIC values may arise from differences in bacterial strain resistance profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.